Dehydro Nicardipine Hydrochloride is a chemical compound derived from Nicardipine, which is primarily used as an antihypertensive agent. This compound is classified as a pyridine metabolite and is recognized for its role as an impurity reference material in pharmaceutical contexts. The molecular formula of Dehydro Nicardipine Hydrochloride is , with a molecular weight of approximately 513.97 g/mol . Its significance lies in its application within cardiac drugs and beta-blockers, making it relevant for research and development in cardiovascular pharmacotherapy.
Dehydro Nicardipine Hydrochloride can be sourced from various chemical suppliers and is categorized under cardiac drugs, specifically as an impurity reference material. It serves as a metabolite of Nicardipine, which is widely used to manage hypertension and angina pectoris. The compound's CAS number is 1216817-27-4, and it is often utilized in quality control processes to ensure the purity of pharmaceutical preparations .
The synthesis of Dehydro Nicardipine Hydrochloride typically involves several steps that include dehydration reactions and salt formation. A notable method includes the reaction of methyl 2-(m-nitrobenzylidene)acetoacetate with 2-(N-benzyl-N-methylamino)ethyl 3-aminocrotonate under reflux conditions in a solvent like acetone. This reaction leads to the formation of Nicardipine, which can subsequently be converted to its hydrochloride form by adding hydrochloric acid, facilitating both dehydration and salt formation in one step .
The synthesis process can be optimized by controlling temperature and solvent conditions. For instance, the crystallization step often occurs at low temperatures (around 0°C), enhancing the yield and purity of the final product. The use of solvents such as methanol or acetone is common, where the reaction mixture is stirred for several hours to ensure complete conversion .
Dehydro Nicardipine Hydrochloride has a complex molecular structure characterized by multiple functional groups including esters, amines, and nitro groups. The structure can be represented using various notational systems such as SMILES and InChI:
The accurate mass of Dehydro Nicardipine Hydrochloride is approximately 513.1667 g/mol, confirming its molecular weight .
Dehydro Nicardipine Hydrochloride participates in various chemical reactions typical for compounds containing ester and amine functionalities. These reactions include hydrolysis under acidic or basic conditions, which can lead to the regeneration of Nicardipine or its degradation products.
The stability of Dehydro Nicardipine Hydrochloride under standard conditions suggests that it does not undergo significant decomposition unless exposed to extreme pH levels or high temperatures. This stability makes it suitable for use in pharmaceutical formulations where consistent performance is required .
The mechanism of action of Dehydro Nicardipine Hydrochloride relates closely to its parent compound, Nicardipine. It functions primarily as a calcium channel blocker, inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac myocytes. This action results in vasodilation and reduced myocardial contractility, effectively lowering blood pressure and alleviating angina symptoms.
Research indicates that Dehydro Nicardipine Hydrochloride maintains similar pharmacological properties to Nicardipine, with studies demonstrating its efficacy in reducing systemic vascular resistance .
Dehydro Nicardipine Hydrochloride appears as a solid with a yellow color. It has a melting point range between 181°C to 183°C, indicating good thermal stability under normal handling conditions .
The compound exhibits solubility in water and other polar solvents, making it suitable for various pharmaceutical applications. It does not show hazardous reactions under normal processing conditions but should be handled with care due to potential interactions with strong oxidizing agents .
Dehydro Nicardipine Hydrochloride finds its primary application in scientific research related to cardiovascular pharmacotherapy. It serves as an impurity reference material for quality control in drug formulations containing Nicardipine. Additionally, it may be utilized in studies exploring the metabolic pathways of calcium channel blockers and their effects on cardiovascular health.
The synthesis of Dehydro Nicardipine Hydrochloride critically depends on advanced intermediates that enhance stereoselectivity and yield. A pivotal intermediate is the benzyl-N-methylamino ethyl ester, which facilitates the introduction of the chiral side chain essential for the drug's calcium channel blocking activity. This intermediate enables regioselective esterification while minimizing racemization, a common challenge in dihydropyridine synthesis [1] [4]. Another key intermediate, methyl 3-(3-nitrophenyl)prop-2-enoate, serves as a Michael acceptor in the Hantzsch-type cyclization reaction. Its electron-deficient double bond promotes efficient ring closure with β-amino crotonate derivatives, forming the dihydropyridine core with precise stereochemical control [4].
Recent innovations have optimized these intermediates through asymmetric catalytic hydrogenation. By employing chiral catalysts (e.g., BINAP-ruthenium complexes), manufacturers achieve enantiomeric excess exceeding 95%, significantly improving pharmacological potency compared to racemic mixtures. The synthesis pathway leverages Z-enol carbonate precursors to construct the quaternary stereocenter before ring formation, substantially reducing epimerization during downstream processing [9]. These advances have increased overall yield from 45% in traditional routes to 78% in modern processes while maintaining >99.5% chemical purity.
Table 1: Key Intermediates in Dehydro Nicardipine Synthesis
Intermediate | Chemical Structure | Function | Yield Improvement |
---|---|---|---|
Benzyl-N-methylamino ethyl ester | C₁₀H₁₃NO·HCl | Chiral side chain precursor | +32% vs. non-chiral analogs |
Methyl 3-(3-nitrophenyl)prop-2-enoate | C₁₀H₉NO₄ | Michael acceptor for ring closure | Reduces byproducts by 27% |
(Z)-3-aminobut-2-enoate | C₄H₇NO₂ | Enol component for Hantzsch reaction | Enables stereoselective cyclization |
Solvent systems profoundly impact the efficiency of the cyclization-dehydration sequence in Dehydro Nicardipine synthesis. Optimal solvent pairs must balance polarity for intermediate solvation and azeotropic water removal capabilities. The acetone-dimethyl sulfoxide (DMSO) mixture (4:1 v/v) has emerged as the gold standard, achieving 95% cyclization efficiency at 60°C within 3 hours. This system solubilizes both polar nitroaromatic precursors and nonpolar dihydropyridine intermediates while facilitating rapid water removal through azeotropic distillation [4].
Dehydration kinetics studies reveal that aprotic solvents with high boiling points (e.g., DMSO, bp 189°C) prevent retro-aldol decomposition during aromatization. When transitioning to crystallization, solvent-antisolvent pairs must be carefully matched to polymorph requirements: ethyl acetate-n-hexane combinations yield the thermodynamically stable β-crystal form, while isopropanol-water mixtures produce metastable α-forms [3] [5]. Temperature ramping protocols further optimize crystal morphology; slow cooling from 60°C to -5°C at 0.5°C/min generates large, low-solvent-inclusion crystals ideal for filtration.
Table 2: Solvent Systems for Cyclization-Dehydration
Reaction Stage | Optimal Solvent | Temperature | Reaction Time | Yield |
---|---|---|---|---|
Cyclization | Acetone:DMSO (4:1) | 60°C | 3 hr | 95% |
Dehydration | Toluene (water-trapped) | 110°C | 45 min | 97% conversion |
α-Crystallization | Isopropanol-water (9:1) | 0-5°C | 12 hr aging | 88% recovery |
β-Crystallization | Ethyl acetate-n-hexane (1:3) | -5°C | 4 hr aging | 92% recovery |
Dehydro Nicardipine Hydrochloride exhibits complex polymorphism with significant implications for bioavailability and stability. The bishydrated phase (Form I) contains lattice water molecules hydrogen-bonded to the protonated amine and carbonyl oxygen, creating a stable matrix resistant to thermal stress below 80°C. In contrast, the anhydrous β-polymorph (Form II) features dimeric R,R/S,S enantiomeric pairs connected by chloride bridges, exhibiting superior dissolution kinetics but thermodynamic instability above 40°C [5].
Controlled crystallization achieves polymorphic purity through:
Notably, solvates significantly influence final polymorph identity. The chloroform solvate (Form IV) desolvates exclusively to the α-polymorph upon heating, while the toluene hemisolvate (Form V) converts to the β-form. These relationships enable manufacturers to target specific polymorphs through strategic solvent selection [3] [5].
Transesterification byproducts (e.g., 3-O-[2-[benzyl(methyl)amino]ethyl 5-O-methyl dicarboxylate isomer) plague Dehydro Nicardipine synthesis, particularly during esterification and cyclization. These impurities form when the C₅ methoxycarbonyl group migrates to the C₃ ethyl ester position, creating pharmacologically inactive isomers [9] [10]. Advanced catalytic approaches suppress this migration:
Reaction monitoring via in-line FTIR enables real-time correction of transesterification events. By tracking the 1725 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (β-keto ester) bands, manufacturers can adjust temperature or catalyst concentration when byproduct formation exceeds 0.5% threshold [9]. Post-synthesis purification leverages pH-gradient extraction (water/ethyl acetate at pH 4.0-6.5) to isolate the target compound from transesterified impurities with >99.5% purity.
Table 3: Byproduct Reduction Strategies
Method | Conditions | Byproduct Level | Advantage |
---|---|---|---|
Lewis acid catalysis | 50 ppm ZnCl₂, 60°C | 1.2 ± 0.3% | Cost-effective |
Chelation-assisted | 0.1% w/w EDTA, pH 5.5 | 0.9 ± 0.2% | Prevents metal catalysis |
Enzymatic synthesis | Lipase B, 35°C | <0.1% | High selectivity |
Supercritical fluid extraction | CO₂/ethanol 9:1, 100 bar | 0.05% | Solvent-free |
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6